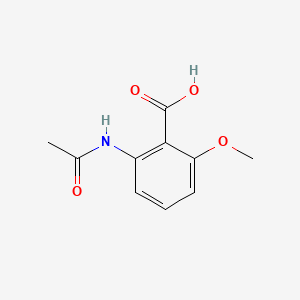

![molecular formula C6H5ClN4 B582029 2-氨基-6-氯咪唑[1,2-b]哒嗪 CAS No. 887625-09-4](/img/structure/B582029.png)

2-氨基-6-氯咪唑[1,2-b]哒嗪

描述

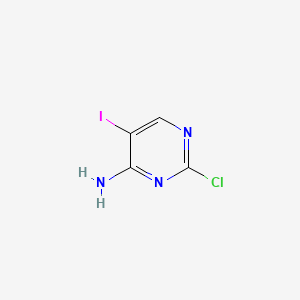

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is often used as a research chemical . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, often involves a Diaza–Wittig reaction as a key step . An efficient synthesis strategy has been developed to access versatile pyridazine derivatives, allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular weight of “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is 153.57 g/mol . The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 .Chemical Reactions Analysis

Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine in its 3-position has been achieved . The reaction conditions were investigated in the presence of chloro groups, and various 3-(hetero)arylimidazo[1,2-b]pyridazines were synthesized in good to excellent yields .Physical And Chemical Properties Analysis

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a solid compound . It has a molecular weight of 153.57 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

化学研究

“2-氨基-6-氯咪唑[1,2-b]哒嗪”是一种化学化合物,分子式为C6H5ClN4 . 由于其独特的结构和性质,它在化学研究中得到应用 . 该化合物通常储存在黑暗处,在惰性气氛中,温度在2-8°C之间 .

N-杂环的官能化

该化合物已被用于N-杂环的官能化 . 在一项研究中,发现碱(如TMP 2Zn · MgCl 2 · 2 LiCl)在BF 3 · OEt 2存在或不存在的情况下,导致在3或8位发生区域选择性金属化 . 随后使用TMPMgCl · LiCl进行官能化,生成各种多取代衍生物 .

新型N-杂环核的合成

“2-氨基-6-氯咪唑[1,2-b]哒嗪”用于合成新型N-杂环核 . 这些新核由于其潜在的新理化性质和药理性质以及良好的药代动力学特性而正在积极研究 .

荧光生物成像

作用机制

While the specific mechanism of action for “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is not explicitly mentioned in the available resources, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

安全和危害

未来方向

Imidazo[1,2-a]pyridine analogues, which include “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, have been recognized for their wide range of applications in medicinal chemistry . They are being explored for their potential in treating diseases such as tuberculosis . Future research may focus on further understanding their mechanisms of action and optimizing their synthesis for medicinal applications .

属性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNVCGISXDBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677833 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887625-09-4 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

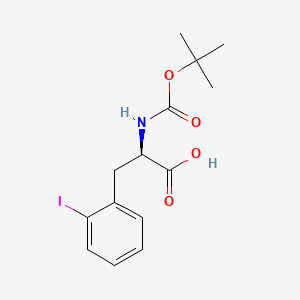

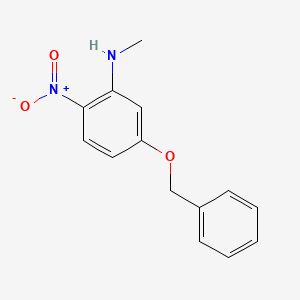

Synthesis routes and methods I

Procedure details

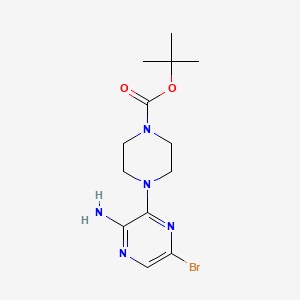

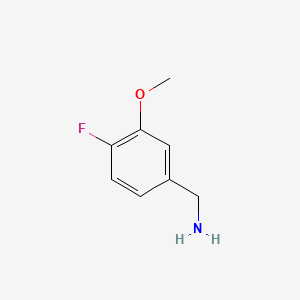

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。